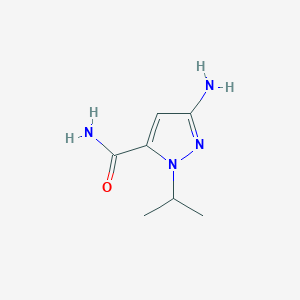

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-amino-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)11-5(7(9)12)3-6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMUDHQMGDZAPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the cyclocondensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products. The scalability of the synthesis is achieved through careful control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrazoles, hydrazine derivatives, and nitro or nitroso compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Kinase Inhibition

The compound has been extensively studied for its ability to inhibit specific kinases, particularly within the cyclin-dependent kinase (CDK) family. For instance, it has shown notable potency against CDK16, with an effective concentration (EC50) of 33 nM, demonstrating its potential as a selective inhibitor for cancer treatment . The ability to selectively inhibit kinases makes this compound a valuable candidate for drug development targeting various cancers.

1.2 Anti-Cancer Activity

Research indicates that 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide exhibits anti-cancer properties across multiple cell lines. For example, derivatives of this compound have been tested against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising growth inhibition values (GI50) .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

1.3 Anti-inflammatory Effects

In addition to its anti-cancer properties, the compound has been explored for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Agricultural Science Applications

2.1 Herbicide Development

The structural features of this compound allow for potential applications in agricultural science, particularly as herbicides. Its ability to interact with specific biological targets can be harnessed to develop compounds that inhibit weed growth without affecting crop plants .

2.2 Pest Control

The compound's biological activity extends to pest control applications, where it may serve as a basis for developing new agrochemicals aimed at managing pest populations effectively while minimizing environmental impact .

Case Studies

3.1 Case Study: Kinase Inhibition in Cancer Therapy

A study published in the International Journal of Molecular Sciences examined the effectiveness of several pyrazole-based compounds, including this compound, against CDK16 and other kinases. The results demonstrated that these compounds could significantly reduce cell viability in cancer cell lines through targeted inhibition of kinase activity .

3.2 Case Study: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of pyrazole derivatives, including the target compound. The study found that these derivatives could effectively reduce markers of inflammation in vitro, suggesting their utility in developing new treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. For example, the compound may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Carboxamide Activity

Mechanistic and Structural Insights

- Crystal Packing : Tools like Mercury CSD reveal that propan-2-yl groups enhance hydrophobic interactions in crystal lattices, improving stability .

- SAR Studies: The amino group at position 3 in the target compound may act as a hydrogen bond donor, enhancing interactions with biological targets compared to non-amino analogs .

Biological Activity

3-Amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an enzyme inhibitor and receptor modulator, making it a candidate for therapeutic applications in various diseases, including cancer and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 168.20 g/mol. The compound features a pyrazole ring substituted with an amino group, a propan-2-yl group, and a carboxamide functional group, contributing to its biological activity.

Research indicates that the biological activity of this compound involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. This mechanism is particularly relevant for kinases, which play crucial roles in cell signaling and proliferation.

- Receptor Modulation : It can also modulate receptor activities, influencing various signaling pathways within cells. This dual action enhances its potential therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's effectiveness against these cancer types.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Its ability to inhibit specific enzymes involved in inflammatory pathways positions it as a potential treatment for inflammatory diseases.

Case Studies and Research Findings

Research has demonstrated that derivatives of pyrazole compounds, including this compound, exhibit promising results in preclinical studies:

- Kinase Inhibition : A study showed that certain derivatives stabilized CDK16 and GSK3 kinases in cells, indicating their role in modulating kinase activity and potentially impacting cancer progression ( ).

- Cytotoxicity Studies : In vitro studies on various derivatives revealed significant cytotoxic effects against multiple cancer cell lines, with some compounds displaying IC50 values as low as 0.07 µM ( ).

Synthesis and Optimization

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. Common solvents used include ethanol or methanol, often with catalysts like acetic acid to enhance yield and purity.

Q & A

Q. What are the standard synthetic protocols for 3-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For pyrazole derivatives, key steps include cyclization of hydrazine derivatives with β-ketoesters or diketones under reflux conditions. Temperature control (60–80°C) and solvent selection (e.g., ethanol or water) are critical for optimizing intermediate purity. Catalysts such as acetic acid or Lewis acids may accelerate cyclization. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How is the structural integrity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation employs:

- NMR spectroscopy : The isopropyl group (propan-2-yl) exhibits distinct proton splitting patterns (e.g., doublet of septets in H-NMR). The carboxamide moiety shows characteristic NH resonances near 6.5–7.0 ppm .

- X-ray crystallography : Resolves stereoelectronic effects of the pyrazole ring’s substitution pattern, particularly the spatial orientation of the carboxamide group .

- HPLC-MS : Validates molecular weight (MW: 183.21 g/mol) and detects impurities (<2%) using reverse-phase C18 columns .

Q. What preliminary biological assays are used to evaluate this compound’s efficacy?

Methodological Answer: Initial screening includes:

- Enzyme inhibition assays : Targets kinases or proteases to assess binding affinity (IC).

- Antimicrobial disk diffusion : Tests bacterial/fungal growth inhibition zones (e.g., E. coli, S. aureus).

- Cytotoxicity profiling : Uses MTT assays on human cell lines (e.g., HEK293) to determine LD values. Substitution patterns, like the isopropyl group, may enhance membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized for scaled-up production of this compound?

Methodological Answer: Yield optimization strategies include:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve reaction kinetics but require post-reaction neutralization.

- Catalyst modulation : Palladium(II) acetate or CuI enhances cyclization efficiency by 15–20% .

- Flow chemistry : Continuous flow reactors reduce batch variability and improve scalability (pilot-scale yields: 80–85%) .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions arise due to assay variability or substitution-dependent activity. Mitigation involves:

- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular uptake studies (e.g., confocal microscopy).

- SAR analysis : Systematically modify the carboxamide or isopropyl group to isolate pharmacophores. For example, replacing the isopropyl with a cyclopropyl moiety alters logP and bioavailability .

- Meta-analysis : Aggregate data from ≥3 independent studies to identify consensus EC ranges .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer: Advanced modeling techniques include:

- Molecular docking (AutoDock Vina) : Simulates binding to ATP-binding pockets (e.g., EGFR kinase). The carboxamide’s hydrogen-bonding capacity is critical for ΔG calculations .

- MD simulations (GROMACS) : Evaluates stability of ligand-protein complexes over 100 ns trajectories.

- QSAR models : Relate substituent electronegativity (Hammett constants) to inhibitory potency .

Q. How is the compound’s stability profiled under physiological conditions?

Methodological Answer: Stability studies involve:

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). LC-MS monitors decomposition products (e.g., pyrazole ring cleavage).

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset: ~200°C) .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation rates under ICH Q1B guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.